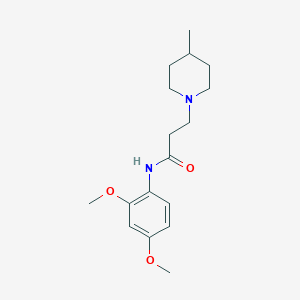
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. DMPA belongs to a class of compounds known as designer drugs, which are synthetic substances that are designed to mimic the effects of other drugs or to produce new effects.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a potent inhibitor of the dopamine transporter, binding to the protein and preventing the uptake of dopamine into neurons. This leads to an increase in the extracellular levels of dopamine, which can produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been reported in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and alterations in the function of the mesolimbic dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to manipulate dopamine signaling in a precise and controlled manner. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic applications in the treatment of disorders such as Parkinson's disease and addiction. Another direction is the use of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide as a tool for studying the role of dopamine signaling in complex behaviors such as decision-making and social interaction. Finally, there is a need for further research on the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds, particularly in the context of long-term use and exposure.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-methylpiperidine and propanoyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a probe for studying the function of the dopamine transporter, a protein that plays a key role in regulating the levels of dopamine in the brain.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-5-4-14(21-2)12-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
LVQAPSCDVLAIID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)


![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)







